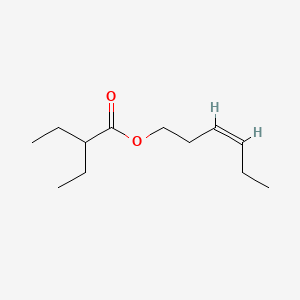

(Z)-Hex-3-enyl 2-ethylbutyrate

Description

Properties

IUPAC Name |

[(Z)-hex-3-enyl] 2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-7-8-9-10-14-12(13)11(5-2)6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDWLVXNYKQQBT-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901249484 | |

| Record name | Butanoic acid, 2-ethyl-, 3-hexenyl ester, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94071-12-2 | |

| Record name | Butanoic acid, 2-ethyl-, 3-hexenyl ester, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94071-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-Hex-3-enyl 2-ethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094071122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-ethyl-, 3-hexenyl ester, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl 2-ethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification Reaction

The primary and most widely documented method for preparing (Z)-Hex-3-enyl 2-ethylbutyrate is the esterification of (Z)-hex-3-en-1-ol with 2-ethylbutanoic acid. This reaction typically involves acid catalysis to facilitate the formation of the ester bond.

-

- (Z)-hex-3-en-1-ol (an unsaturated alcohol with a cis double bond at the 3-position)

- 2-ethylbutanoic acid (a branched carboxylic acid)

-

- Strong mineral acids such as concentrated sulfuric acid or p-toluenesulfonic acid are commonly used to catalyze the esterification process.

-

- The reaction is generally conducted under reflux to remove water formed during esterification, driving the equilibrium toward ester formation.

- Typical temperatures range between 60°C to 120°C depending on the catalyst and solvent system used.

- Solvents such as toluene or other inert organic solvents may be employed to facilitate azeotropic removal of water.

-

- Protonation of the carboxylic acid carbonyl oxygen increases electrophilicity.

- Nucleophilic attack by the alcohol oxygen forms a tetrahedral intermediate.

- Subsequent elimination of water and deprotonation yields the ester.

This method is consistent with standard esterification protocols used for similar green leaf esters such as cis-3-hexenyl isobutyrate, which is synthesized by esterification of cis-3-hexenol with isobutyric acid under acid catalysis.

Alternative Synthetic Routes

While direct esterification is the most common preparation method, other synthetic strategies may include:

-

- Conversion of 2-ethylbutanoic acid to its acid chloride derivative (using reagents like thionyl chloride) followed by reaction with (Z)-hex-3-en-1-ol to yield the ester.

- This method often provides higher yields and shorter reaction times but requires handling of more reactive and potentially hazardous intermediates.

-

- Lipase-catalyzed esterification in organic solvents or solvent-free systems can be employed for selective synthesis under mild conditions.

- This biocatalytic approach is advantageous for stereochemical integrity and environmentally friendly processing but is less common industrially for this compound.

Purification and Characterization

- After synthesis, the crude ester is typically purified by distillation under reduced pressure or by chromatographic techniques to achieve high purity (>97%).

- Characterization includes spectral analysis such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) to confirm structure and purity.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Reactants | (Z)-hex-3-en-1-ol and 2-ethylbutanoic acid |

| Catalyst | Concentrated sulfuric acid or p-toluenesulfonic acid |

| Solvent | Toluene or inert organic solvent (optional) |

| Temperature | 60°C - 120°C |

| Reaction Time | Several hours (4-12 h depending on conditions) |

| Alternative Methods | Acid chloride intermediate, enzymatic esterification |

| Purification | Vacuum distillation, chromatography |

| Yield | Typically high (>80%) depending on method |

| Product Purity | >97% |

Research Findings and Notes

- The esterification process is well-established for similar esters in the fragrance industry, with the reaction conditions optimized to preserve the cis-configuration of the hexenyl moiety, which is critical for odor characteristics.

- Stability considerations indicate that such esters can be prone to hydrolysis under acidic or basic conditions, so reaction and storage conditions must minimize exposure to moisture and extreme pH.

- Safety and environmental assessments of related esters show that they are generally safe for use in consumer products when produced and handled under controlled conditions.

- The use of acid chloride intermediates, while efficient, requires careful handling due to corrosiveness and potential hazards, making direct esterification the preferred industrial route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-Hex-3-enyl 2-ethylbutyrate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield (Z)-hex-3-en-1-ol and 2-ethylbutanoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Oxidation: The ester can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and an acid or base catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed

Hydrolysis: (Z)-hex-3-en-1-ol and 2-ethylbutanoic acid.

Transesterification: A different ester and alcohol.

Oxidation: Various oxidized products depending on the conditions and reagents used.

Scientific Research Applications

Flavoring Applications

-

Food Industry :

- Flavor Enhancer : (Z)-Hex-3-enyl 2-ethylbutyrate is utilized as a flavoring agent in food products due to its appealing fruity notes. It is particularly effective in enhancing flavors of apple, pear, melon, tropical fruits, and peach .

- Natural Flavoring : The compound can be derived from natural sources or synthesized, allowing it to be marketed as a natural flavoring agent in compliance with food safety regulations.

- Flavoring Group Evaluation :

Fragrance Applications

- Perfume Industry :

-

Safety Assessments :

- The Research Institute for Fragrance Materials (RIFM) has conducted extensive safety assessments on similar compounds, indicating that (Z)-Hex-3-enyl 2-ethylbutyrate is not expected to be genotoxic or phototoxic. The No Observed Adverse Effect Level (NOAEL) has been established at 1000 mg/kg/day for reproductive toxicity, suggesting a favorable safety profile for cosmetic applications .

Therapeutic Potential

While the primary applications of (Z)-Hex-3-enyl 2-ethylbutyrate are in flavoring and fragrance, ongoing research is exploring its potential therapeutic benefits:

-

Aromatherapy :

- The compound's aroma may have mood-enhancing properties, making it a candidate for use in aromatherapy products aimed at stress relief and relaxation.

-

Antimicrobial Properties :

- Preliminary studies suggest that certain esters similar to (Z)-Hex-3-enyl 2-ethylbutyrate may possess antimicrobial properties, warranting further investigation into their efficacy in food preservation and health applications.

Case Study 1: Flavoring Safety Assessment

A comprehensive assessment by EFSA evaluated various flavoring substances including (Z)-Hex-3-enyl 2-ethylbutyrate. The findings confirmed that at typical concentrations used in food products, the compound does not pose significant health risks to consumers .

Case Study 2: Fragrance Ingredient Evaluation

The RIFM conducted a safety evaluation on compounds related to (Z)-Hex-3-enyl 2-ethylbutyrate. The results indicated that these compounds do not exhibit significant genotoxicity or sensitization potential, supporting their safe use in consumer products .

Mechanism of Action

The mechanism of action of (Z)-Hex-3-enyl 2-ethylbutyrate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. At the molecular level, the ester bond in (Z)-Hex-3-enyl 2-ethylbutyrate can be hydrolyzed by esterases, releasing the alcohol and acid components, which may then participate in further biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties

Impact of Substituents and Stereochemistry

- Stereochemistry : The (Z)-configuration in hex-3-enyl esters enhances interaction with insect olfactory receptors compared to (E)-isomers .

Research Findings and Data

Table 2: Comparative Volatility and Occurrence

Biological Activity

(Z)-Hex-3-enyl 2-ethylbutyrate is a compound that has been studied for its biological activity, particularly in the context of its safety and potential applications in various fields such as food flavoring and fragrance. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological effects, including toxicity assessments, genotoxicity, and its role in plant defense mechanisms.

(Z)-Hex-3-enyl 2-ethylbutyrate, also known as cis-3-hexenyl butyrate, has the following chemical structure:

- Chemical Formula : C11H20O2

- CAS Registry Number : 16491-36-4

Genotoxicity and Mutagenicity

Studies have evaluated the genotoxic potential of (Z)-Hex-3-enyl 2-ethylbutyrate through various assays. Notably:

- BlueScreen Assay : This assay indicated that (Z)-Hex-3-enyl 2-ethylbutyrate is negative for both cytotoxicity and genotoxicity with and without metabolic activation .

- Ames Test : Read-across data from related compounds suggest that (Z)-Hex-3-enyl 2-ethylbutyrate is not mutagenic. Specifically, hex-3-enyl acetate was tested with no significant increase in revertant colonies, implying similar results for (Z)-Hex-3-enyl 2-ethylbutyrate .

Reproductive and Developmental Toxicity

The compound has been assessed for reproductive toxicity:

- No Observed Adverse Effect Level (NOAEL) : The NOAEL for reproductive toxicity is reported at 1000 mg/kg/day, indicating a high safety margin for exposure .

Skin Sensitization

Skin sensitization studies have shown mixed results:

- In human studies, a sensitization reaction was observed in only one volunteer out of a large cohort when exposed to a related compound . However, other studies indicated no significant sensitization reactions at comparable concentrations .

Biological Activity in Plants

(Z)-Hex-3-enyl 2-ethylbutyrate plays a role in plant defense mechanisms:

- Volatile Organic Compounds (VOCs) : It is part of the VOCs released by plants under stress conditions, which can attract beneficial insects or repel herbivores. For instance, it has been shown to enhance wheat's defense against Fusarium graminearum by priming the plant for a stronger response to pathogen attack .

- Induction of Defense Responses : Research indicates that exposure to this compound can lead to an increase in jasmonic acid-dependent defenses during later stages of infection while suppressing salicylic acid-regulated defenses during earlier stages .

Summary of Findings

Case Studies and Research Findings

Several key studies provide insights into the biological activity of (Z)-Hex-3-enyl 2-ethylbutyrate:

- Priming Effects on Wheat : A study demonstrated that preexposure to this compound significantly reduced necrotic lesions and fungal growth in wheat infected with Fusarium graminearum, highlighting its potential application in agricultural practices .

- Sensitization Studies : In clinical evaluations involving multiple subjects, the compound's sensitization potential was minimal, supporting its safe use in consumer products .

Q & A

Q. How can (Z)-Hex-3-enyl 2-ethylbutyrate be reliably identified and characterized in complex matrices?

Methodological Answer: Utilize gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching for preliminary identification. Confirm stereochemistry via nuclear magnetic resonance (NMR), specifically - and -NMR, focusing on olefinic proton coupling patterns (e.g., ) and ester carbonyl signals (~170-175 ppm) . Compare spectral data with reference libraries such as NIST Chemistry WebBook . For quantification, employ internal standards (e.g., deuterated analogs) to minimize matrix interference .

Q. What are the optimal synthetic routes for (Z)-Hex-3-enyl 2-ethylbutyrate in laboratory settings?

Methodological Answer: The ester can be synthesized via acid-catalyzed esterification between (Z)-Hex-3-en-1-ol and 2-ethylbutyric acid. Use azeotropic distillation (toluene or cyclohexane) to remove water and shift equilibrium. Catalysts like sulfuric acid (0.5–1% w/w) or immobilized lipases (e.g., Candida antarctica Lipase B) under solvent-free conditions improve yields (70–85%) . Purify via fractional distillation (bp ~120–130°C at 10 mmHg) or silica gel chromatography (hexane:ethyl acetate = 9:1). Monitor reaction progress by thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How does stereochemical integrity of (Z)-Hex-3-enyl 2-ethylbutyrate influence its stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using HPLC-PDA to track isomerization. Store samples at 4°C (dark), 25°C (ambient light), and 40°C (75% RH) for 0–6 months. Analyze degradation kinetics via Arrhenius modeling. For light sensitivity, use UV/Vis spectroscopy to quantify trans-isomer formation under controlled irradiation (e.g., 365 nm LED) . Note discrepancies in literature-reported half-lives (e.g., 30–90 days at 25°C) and attribute them to matrix effects or analytical method variability (e.g., GC vs. HPLC) .

Q. What experimental strategies resolve contradictions in reported partition coefficients (KowK_{ow}Kow) for (Z)-Hex-3-enyl 2-ethylbutyrate?

Methodological Answer: Apply the shake-flask method with octanol-water systems, using radiolabeled -analogs for precise quantification via liquid scintillation counting. Validate against computational models (e.g., EPI Suite, LogKow v3.0) and compare with literature values (e.g., LogP = 3.2 ± 0.3). Discrepancies may arise from impurities in commercial standards or pH-dependent ester hydrolysis; control pH to 7.0 ± 0.2 and pre-saturate solvents .

Q. How can interactions between (Z)-Hex-3-enyl 2-ethylbutyrate and food/biological matrices be systematically analyzed?

Methodological Answer: Use hyphenated techniques like GC×GC-TOFMS or LC-Orbitrap-MS for non-targeted profiling of volatile metabolites in emulsions. Apply multivariate statistics (PCA, PLS-DA) to identify co-eluting compounds affecting flavor release kinetics. For biological interactions, employ surface plasmon resonance (SPR) to study binding affinity with olfactory receptors (e.g., OR51E2) .

Data Contradiction and Validation

Q. Why do toxicity studies report conflicting NOAEL values for (Z)-Hex-3-enyl 2-ethylbutyrate?

Methodological Answer: Differences may stem from species-specific metabolism (e.g., rat vs. human hepatocytes) or dosing regimens. Re-evaluate studies using OECD Test Guideline 408: Administer 0–1000 mg/kg/day orally to Sprague-Dawley rats for 90 days. Monitor hepatic enzymes (ALT, AST) and histopathology. Cross-validate with in vitro cytotoxicity assays (MTT/propidium iodide) in HepG2 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.